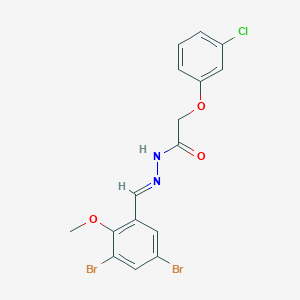![molecular formula C21H18N4 B5553175 1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5553175.png)
1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and related derivatives involves several steps, including the fusion of 1H-benzimidazole-2-acetonitrile with β-keto esters or ethyl β-aminocrotonate, and subsequent transformations to yield tricyclic compounds and their derivatives. Such synthetic pathways offer a glimpse into the complexity and versatility of the synthetic approaches used to access this class of compounds (Rida et al., 1988).
Molecular Structure Analysis
The molecular structure of this compound, like its analogs, is characterized by the presence of a pyrido[1,2-a]benzimidazole core, which is a fused heterocyclic system. This core structure is crucial for the compound's properties and interactions. Studies on related compounds have focused on understanding the structural nuances through various spectroscopic and theoretical methods, providing insights into the electronic structure and spatial arrangement of these molecules (Gürbüz et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 1-[(2,5-dimethylphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile and its derivatives are pivotal for understanding its reactivity and potential applications. Reactions such as Vilsmeier-Haack formylation, chlorination, and conversion to azido, amino, piperidino, and methoxy derivatives expand the chemical landscape of this compound, showcasing its versatile reactivity and potential for further functionalization (Rida et al., 1988).
Wissenschaftliche Forschungsanwendungen
Imidazole and Benzimidazole Derivatives in Antitumor Activity
Imidazole derivatives, including benzimidazoles, have been extensively reviewed for their antitumor activities. Compounds within this family have shown promise in the search for new antitumor drugs, demonstrating various biological properties. Some have advanced beyond preclinical testing, highlighting the potential of these structures in developing compounds with antitumor capabilities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthetic Approaches for Benzimidazoles and Their Biological Applications
The synthesis of benzimidazoles and their derivatives from o-phenylenediamines and various electrophilic reagents has been detailed, indicating their significance in biological applications. These compounds are reviewed for their methods of synthesis and potential uses in medicine, showcasing the flexibility and importance of benzimidazole derivatives in drug development (Ibrahim, M., 2011).
Pharmacological Properties of Benzimidazole Derivatives
Mannich bases of benzimidazole derivatives exhibit a wide range of pharmacological properties such as antioxidant, anti-inflammatory, anticancer, antiviral, and anthelmintic activities. These derivatives have significant roles in the medical field, encouraging the development of novel compounds with enhanced therapeutic benefits (Sethi, R., Arora, S., Jain, N., & Jain, S., 2015).
Anticancer Potential of Benzimidazole Hybrids
Benzimidazole hybrids have been thoroughly reviewed for their anticancer potential. These derivatives exhibit anticancer properties through various mechanisms, including intercalation, acting as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The review emphasizes the importance of substituents in the synthesis of targeted benzimidazole derivatives as anticancer agents, providing insights into the structural-activity relationships that govern their potency and selectivity (Akhtar, M. J., Yar, M., Sharma, V., Khan, A., Ali, Zulphikar, Haider, M. R., & Pathak, A., 2019).
Wirkmechanismus
The mechanism of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological target. For example, some benzimidazole derivatives have shown anticancer, hormone antagonist, antiviral, anti-HIV, anthelmintic, antiprotozoal, antimycobacterial, antihypertensive, anti-inflammatory, analgesic, anxiolytic, antiallergic, coagulant, anticoagulant, antioxidant as well antidiabetic activities .
Zukünftige Richtungen
Benzimidazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological and clinical applications . Future research will likely continue to explore the synthesis of new benzimidazole derivatives and their potential applications in various fields, including drug discovery .
Eigenschaften
IUPAC Name |
1-(2,5-dimethylanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-13-8-9-14(2)18(10-13)23-20-11-15(3)16(12-22)21-24-17-6-4-5-7-19(17)25(20)21/h4-11,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNHMWLHEFCNJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=CC(=C(C3=NC4=CC=CC=C4N23)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5553113.png)


![1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5553126.png)
![5-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5553127.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5553143.png)
![2-methyl-8-{[2-(1-piperidinyl)-1,3-thiazol-4-yl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553149.png)

![2-(4-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5553155.png)

![N-(2,4-difluorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5553180.png)

